molecular formula C22H21F3N2O B243013 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Katalognummer B243013
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: KGIANOGIIUBHBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential applications in various fields.

Wirkmechanismus

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are known to enhance the effects of GABA, an inhibitory neurotransmitter in the brain.
Biochemical and Physiological Effects:
9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 has been shown to have several biochemical and physiological effects. It has been shown to reduce the sedative effects of benzodiazepines, as well as the risk of dependence and withdrawal. It has also been shown to have anti-epileptic and anti-anxiety effects.

Vorteile Und Einschränkungen Für Laborexperimente

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 has several advantages for lab experiments. It is a selective antagonist, which means it can be used to study the effects of benzodiazepines without interference from other compounds. It is also relatively easy to synthesize and has a long shelf life.
However, there are also limitations to using 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 in lab experiments. It has a low solubility in water, which can make it difficult to use in certain experiments. It also has a relatively low potency, which means that higher concentrations may be needed to achieve desired effects.

Zukünftige Richtungen

There are several future directions for the study of 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513. One area of interest is its potential as a treatment for alcohol use disorder. It has been shown to reduce alcohol intake in animal models, and further studies are needed to determine its potential as a treatment in humans.
Another area of interest is its potential as a tool for studying the effects of benzodiazepines on the brain. It has been used in studies on the role of benzodiazepines in memory formation and anxiety, and further studies could help to elucidate the mechanisms by which benzodiazepines affect the brain.
Conclusion:
9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 is a benzodiazepine derivative that has been used in scientific research for its potential applications in various fields. It acts as a selective antagonist at the benzodiazepine site of the GABA-A receptor and has several biochemical and physiological effects. While there are limitations to using 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 in lab experiments, it has several advantages and holds promise for future research.

Synthesemethoden

The synthesis of 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 involves several steps, including the reaction of 4-trifluoromethylphenylacetonitrile with 2,3-dichlorobenzoyl chloride to form 2,3-dichlorobenzoyl-4-trifluoromethylphenylacetonitrile. This compound is then reacted with 3-amino-2,4,5-trimethylpyridine to form 9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513.

Wissenschaftliche Forschungsanwendungen

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one 15-4513 has been used in scientific research for its potential applications in various fields. It has been studied as a potential treatment for anxiety, alcohol withdrawal, and epilepsy. It has also been used in studies on the effects of benzodiazepines on the brain and behavior.

Eigenschaften

Molekularformel

C22H21F3N2O

Molekulargewicht

386.4 g/mol

IUPAC-Name

9,9-dimethyl-6-[4-(trifluoromethyl)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H21F3N2O/c1-21(2)11-17-19(18(28)12-21)20(27-16-6-4-3-5-15(16)26-17)13-7-9-14(10-8-13)22(23,24)25/h3-10,20,26-27H,11-12H2,1-2H3

InChI-Schlüssel

KGIANOGIIUBHBP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C

Kanonische SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)C(F)(F)F)C(=O)C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.